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For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of high-intensity sweeteners, Rebaudioside M (Reb M) has

emerged as a frontrunner, lauded for its clean, sugar-like taste and reduced bitterness

compared to earlier steviol glycosides like Rebaudioside A. As the quest for novel sweetening

solutions continues, other minor steviol glycosides, such as Rebaudioside O (Reb O), are also

gaining attention. This guide provides a comparative analysis of the sweetness profiles of Reb

M and Reb O, drawing upon available scientific literature to inform researchers, scientists, and

drug development professionals.

While extensive sensory data is available for Reb M, it is important to note that publicly

available, detailed sensory evaluations for Rebaudioside O are limited at this time. Therefore,

this comparison primarily focuses on the well-documented profile of Reb M, with the

understanding that the characterization of Reb O is an area of ongoing research.

Quantitative Sweetness Profile: Rebaudioside M vs.
Sucrose and Other Rebaudiosides
Sensory panel studies have consistently demonstrated the superior taste profile of

Rebaudioside M. It exhibits a sweetness intensity comparable to sucrose at equivalent

concentrations, with a significant reduction in undesirable off-tastes.
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Sweetener

Sweetness
Potency
(vs.
Sucrose)

Sweetness
Intensity

Bitterness
Intensity

Lingering
Sweetness

Aftertaste
Profile

Rebaudioside

M

~200-350

times[1]

High, similar

to sucrose[2]

[3]

Low, similar

to sucrose[2]

[3]

More intense

than

sucrose[2][3]

Clean, sugar-

like, minimal

bitterness or

licorice

notes[1][4]

Rebaudioside

A

~250-450

times
High

Moderate to

High
Pronounced

Often

described

with bitter,

licorice-like,

and metallic

notes

Rebaudioside

D
High High Low

More intense

than

sucrose[2][3]

Generally

clean, but

may have

some slight

off-notes

Sucrose 1 (Reference) High Low Low Clean, sweet

Note: Data for Rebaudioside O is not sufficiently available in peer-reviewed literature to be

included in this comparative table.

Temporal Profile of Sweetness: Rebaudioside M
The temporal profile of a sweetener, which describes the onset and duration of the sweet taste,

is a critical factor in its application. Rebaudioside M, while having a clean taste, exhibits a

slightly different temporal profile compared to sucrose.
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Sweetener Onset of Sweetness Lingering of Sweetness

Rebaudioside M Slightly slower than sucrose Longer than sucrose

Sucrose Rapid Short

Flavor Profile of Rebaudioside M
Descriptive sensory analysis reveals a flavor profile for Rebaudioside M that closely mimics

sucrose, a key attribute for its wide acceptance in the food and beverage industry.

Attribute Rebaudioside M Rebaudioside A

Overall Sweetness Clean, Sugar-like Sweet, but with off-tastes

Bitterness Minimal Noticeable to pronounced

Licorice Aftertaste Minimal Often present

Astringency Minimal Can be present

Experimental Protocols
A comprehensive understanding of the sensory properties of high-intensity sweeteners relies

on rigorous and well-defined experimental protocols. The following outlines a general

methodology for the sensory evaluation of sweeteners like Rebaudioside M and O.

Sensory Panel Evaluation
Objective: To quantify the sweetness intensity, temporal profile, and flavor characteristics of

Rebaudioside M and Rebaudioside O in comparison to a sucrose control.

Panelists: A panel of trained sensory assessors (typically 10-15 individuals) with demonstrated

acuity in taste perception and descriptive analysis.

Sample Preparation:

Solutions of Rebaudioside M, Rebaudioside O, and sucrose are prepared in purified,

deionized water at various concentrations.
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Concentrations of the rebaudiosides are typically chosen to be iso-sweet with a range of

sucrose solutions (e.g., 2%, 5%, 7%, and 10% sucrose equivalents).

All samples are presented at a standardized temperature (e.g., room temperature or

refrigerated) in coded, opaque containers to prevent bias.

Evaluation Procedure:

Warm-up and Calibration: Panelists initially rinse with deionized water and may taste a

reference sucrose solution to calibrate their perception.

Sample Presentation: Samples are presented in a randomized and counterbalanced order to

minimize carry-over effects.

Evaluation: Panelists are instructed to take a specific volume of the sample into their mouth,

hold it for a defined period (e.g., 5-10 seconds), and then expectorate.

Attribute Rating: Using a structured scoresheet or specialized software, panelists rate the

intensity of various attributes on a labeled magnitude scale (LMS) or a 15-cm line scale. Key

attributes include:

Sweetness Intensity: The perceived strength of the sweet taste.

Bitterness: The presence and intensity of any bitter taste.

Off-Flavors: Identification and intensity of any other tastes, such as licorice, metallic, or

astringent.

Temporal Profile:

Onset: How quickly the sweet taste is perceived.

Lingering Sweetness: The duration of the sweet taste after expectoration.

Lingering Aftertaste: The duration of any non-sweet aftertastes.

Palate Cleansing: Panelists rinse their mouths thoroughly with deionized water and eat an

unsalted cracker between samples to cleanse the palate. A mandatory waiting period (e.g.,
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2-5 minutes) is enforced between samples.

Data Analysis: The collected data is statistically analyzed using techniques such as Analysis of

Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD) to determine significant differences

between the sweeteners for each sensory attribute.

Signaling Pathway of Sweet Taste Perception
The sweet taste of steviol glycosides like Rebaudioside M and O is initiated by their interaction

with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the

taste buds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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